(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate
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Overview
Description
“(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate” is a compound that has been mentioned in various scientific literature . It is also known as “(2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid” with a CAS Number of 1243062-50-1 . Another name for this compound is “(2S)-2- [ [2- (4-methyl-2-oxo-chromen-7-yl)oxyacetyl]amino]propanoic acid” with a CAS Number of 352429-54-0 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a compound was synthesized through the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For example, the 2H-chromene ring in a related compound was found to be essentially planar .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied for their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, the molecular weight of a related compound, “methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate”, is 262.26 g/mol .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Carbamate Derivatives of Coumarin and Chromene : Methyl (3-hydroxyphenyl)carbamate reacts with various compounds to form methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates and methyl (4-aryl-2-amino-3-cyano-4H-chromen-7-yl)carbamates through condensation reactions. These compounds may have structural relevance to the molecule of interest, demonstrating the versatility of chromen derivatives in synthetic organic chemistry (Velikorodov & Imasheva, 2008).
Synthesis of Aromatic Carbamate Derivatives with a Chromen-2-one Fragment : Methyl N-(3-hydroxyphenyl)carbamate undergoes condensation with various compounds, yielding chromene derivatives and demonstrating the capacity for building complex molecules based on the chromen structure, which is structurally similar to the molecule (Velikorodov et al., 2014).
Multicomponent Protocol for the Synthesis of Substituted Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates : This study illustrates the synthesis of compounds structurally related to the molecule , highlighting the potential for creating a variety of derivatives that could have varied scientific applications (Komogortsev et al., 2022).
Biological Activity and Potential Therapeutic Applications
Synthesis and SAR Studies of Bis-chromenone Derivatives for Anti-proliferative Activity Against Human Cancer Cells : This research discusses the anti-cancer properties of certain bis-chromenone derivatives, suggesting the therapeutic potential of chromen derivatives in cancer treatment. This could be relevant for molecules structurally similar to (2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate (Venkateswararao et al., 2014).
Highly Sensitive Coumarin–Pyrazolone Probe for the Detection of Cr3+ and Application in Living Cells : The synthesis of a sensitive probe based on a chromen-3-yl derivative demonstrates the utility of such compounds in biochemical sensing and imaging, indicating potential applications in biological research and diagnostics (Mani et al., 2018).
New Nanodrug Design for Cancer Therapy : A novel nanodrug candidate for cancer therapy was developed using a derivative of 2H-chromen-8-yl, highlighting the potential of chromen derivatives in the design and development of new therapeutic agents (Budama-Kilinc et al., 2020).
Future Directions
The future directions for research on “(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For example, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures have antimicrobial properties . They can provoke an innate immunity response and show activity against a wide range of microbial cells, including bacteria, fungi, viruses, parasites, and even cancer cells . The mechanism of action of these antimicrobial peptides is classified into two broad categories: direct killing and immunological regulation .
Biochemical Pathways
For instance, antimicrobial peptides can disrupt microbial cell membranes or interfere with essential intracellular processes .
Result of Action
Similar compounds are known to have antimicrobial effects, disrupting the integrity of microbial cell membranes or interfering with essential intracellular processes .
Properties
IUPAC Name |
(2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZPQBJTLVVDNP-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928221 |
Source
|
Record name | 4-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)imino]homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133628-73-6 |
Source
|
Record name | 4-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)imino]homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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